molecular formula C6H11NO3S B3098459 Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide CAS No. 133633-93-9

Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide

Cat. No.: B3098459
CAS No.: 133633-93-9
M. Wt: 177.22 g/mol
InChI Key: OYVIFLMZUOOUOL-UHFFFAOYSA-N
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Description

Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide is a heterocyclic compound that belongs to the thiazolidine family. It has a molecular formula of C6H11NO3S and a molecular weight of 177.22 g/mol. This compound is characterized by its unique structure, which includes a five-membered ring, a six-membered ring, and a sulfonate group .

Scientific Research Applications

Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a probe for studying enzyme mechanisms and protein interactionsAdditionally, it is used in the industry for the synthesis of various chemical products.

Preparation Methods

The synthesis of Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide involves several steps. One common method includes adjusting the pH of an ambient mixture to 1 using an aqueous 20% H2SO4 solution and stirring at ambient temperature for about 20 hours. The reaction solution’s pH is then adjusted to 14 with 5N NaOH, diluted with water, and extracted with ethyl acetate . Industrial production methods may vary, but they generally follow similar principles of pH adjustment and extraction.

Chemical Reactions Analysis

Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions could produce different thiazolidine compounds .

Mechanism of Action

The mechanism of action of Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group plays a crucial role in its reactivity, allowing it to form stable complexes with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide can be compared with other thiazolidine derivatives. Similar compounds include thiazolidine-2,4-dione and thiazolidine-4-carboxylic acid. While these compounds share a common thiazolidine ring, this compound is unique due to its additional sulfonate group and specific ring structure.

Properties

IUPAC Name

3,3a,4,5,6,7-hexahydrooxathiazolo[3,4-a]pyridine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c8-11(9)7-4-2-1-3-6(7)5-10-11/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVIFLMZUOOUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)COS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a −78° C. hazy solution under a nitrogen atmosphere of racemic 2-piperidinemethanol (0.576 g, 5.00 mmol) and triethylamine (1.42 mL, 10.0 mmol) in anhydrous dichloromethane (30 mL) was added a solution of sulfuryl chloride (0.41 mL, 5.06 mmol) in anhydrous dichloromethane (30 mL) and the reaction was stirred for around 18 h from −78° C. to ambient temperature. The clear, yellow solution was washed with 1.0N HCl (2×25 mL) and brine (25 mL), dried over Na2SO4, concentrated in vacuo to a dark yellow oil, and purified by flash column chromatography (silica gel, ether) to afford the title product as a clear yellow oil (0.342 g, 39%). The proton NMR was identical to the desired product in procedure A, step 2.
Quantity
0.576 g
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1.42 mL
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0.41 mL
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30 mL
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30 mL
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solvent
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Yield
39%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide
Reactant of Route 2
Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide
Reactant of Route 3
Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide
Reactant of Route 4
Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide
Reactant of Route 5
Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide
Reactant of Route 6
Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide

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